molecular formula C27H23NO B13141648 (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline

Cat. No.: B13141648
M. Wt: 377.5 g/mol
InChI Key: JRXWOCIYAKMCGO-OUKQBFOZSA-N
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Description

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is an organic compound characterized by its unique structure, which includes a methoxystyryl group and a diphenylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline typically involves the reaction of 4-methoxystyrene with N,N-diphenylaniline under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where the 4-methoxystyrene is coupled with N,N-diphenylaniline in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The styryl group can be reduced to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular proteins and altering their function, leading to effects such as apoptosis in cancer cells. The compound’s ability to fluoresce under certain conditions also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

  • (E)-4-Methoxystyrylboronic acid
  • (E)-4-Methoxystyrylbenzene
  • (E)-4-Methoxystyrylaniline

Comparison: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is unique due to its combination of a methoxystyryl group and a diphenylaniline moiety, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it particularly valuable in applications requiring precise molecular interactions .

Biological Activity

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline, a compound characterized by its distinct structural features, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C21_{21}H21_{21}N
  • Molecular Weight : 297.40 g/mol
  • IUPAC Name : this compound

The presence of the methoxy group and diphenylamine moiety is significant for its electronic properties, potentially influencing its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. The methoxy group in this compound may enhance its ability to scavenge free radicals. A study demonstrated that related compounds showed significant radical scavenging activity, which is vital for preventing oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against various cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. For instance, compounds with similar diphenylamine structures have been shown to inhibit cell proliferation in breast cancer cell lines by activating caspase pathways .

Photophysical Properties

The photophysical properties of this compound have implications for its use in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species (ROS) upon irradiation is crucial for PDT applications. Studies have shown that derivatives containing methoxy groups exhibit enhanced photostability and efficiency in generating singlet oxygen, which is critical for therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging activity
AnticancerInduction of apoptosis in cancer cells
Photodynamic ActivityEnhanced generation of singlet oxygen

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was tested using DPPH and ABTS assays to evaluate its antioxidant capacity. Results indicated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress management.

Case Study 2: Anticancer Efficacy in Breast Cancer Cells

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations, corroborating the compound's potential as an anticancer agent.

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C27H23NO/c1-29-27-20-16-23(17-21-27)13-12-22-14-18-26(19-15-22)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-21H,1H3/b13-12+

InChI Key

JRXWOCIYAKMCGO-OUKQBFOZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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